molecular formula C9H7F3N2O B2416937 (E)-1,1,1-trifluoro-4-(3-pyridinylamino)-3-buten-2-one CAS No. 428842-24-4

(E)-1,1,1-trifluoro-4-(3-pyridinylamino)-3-buten-2-one

Cat. No. B2416937
CAS RN: 428842-24-4
M. Wt: 216.163
InChI Key: LKKNTTDSIMZFIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1,1,1-trifluoro-4-(3-pyridinylamino)-3-buten-2-one, also known as TFB, is a fluorinated pyridine derivative that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and drug discovery. TFB is a versatile compound that can be synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential use as a tool in laboratory experiments.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Substituted Aldehydes : The reaction of similar compounds with triflic anhydride or POCl3 leads to CF3 substituted 3-aryl- or 3-hetarylacroleins, proceeding highly stereoselectively to predominantly yield the E-isomer of aldehydes (Baraznenok, Nenajdenko, & Balenkova, 1998).
  • Formation of Trifluoroacetyl-Containing Heterocycles : α-Halosubstituted β-ethoxyvinyl trifluoromethyl ketones react with 2-aminopyridine to produce 3-trifluoroacetyl imidazo[1,2-a]pyridine and similar compounds (Kacharova, Gerus, & Kacharov, 2002).
  • Azannulation of Pyridinylaminohexadienones : Conversion of compounds from reactions involving 2-aminopyridine derivatives to various chemically and biologically interesting compounds (Cocco, Conglu, & Onnis, 2001).

Applications in Heterocyclic Chemistry

  • Heterocyclization into Isoxazoles and Pyrazoles : Synthesis of heterocycles like isoxazoles and pyrazoles from compounds such as 1,1,1-trifluoro[chloro]-4-methoxy-4-[2-tienyl]-3-buten-2-one (Flores et al., 2005).
  • Copper(II) Chloride Adducts Formation : Reacting butenones with copper(II) chloride to produce adducts, which are investigated for structural properties and potential applications, such as in anticancer drugs (Bonacorso et al., 2003).

Pharmaceutical and Biochemical Applications

  • Synthesis of Celecoxib : ETFBO, a compound similar to (E)-1,1,1-trifluoro-4-(3-pyridinylamino)-3-buten-2-one, serves as a precursor for the synthesis of the drug Celecoxib (Sommer et al., 2017).
  • Peptide Synthesis : The compound can act as a protecting reagent in peptide synthesis, specifically for protecting the N-H terminal of amino acids (Gorbunova et al., 1991).

properties

IUPAC Name

(E)-1,1,1-trifluoro-4-(pyridin-3-ylamino)but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2O/c10-9(11,12)8(15)3-5-14-7-2-1-4-13-6-7/h1-6,14H/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKNTTDSIMZFIG-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC=CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)N/C=C/C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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